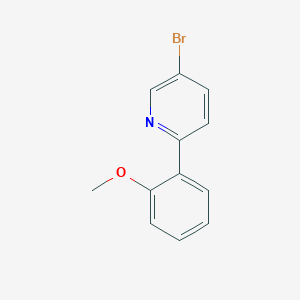

5-Bromo-2-(2-methoxyphenyl)pyridine

Description

Contextualization within Pyridine (B92270) and Bromopyridine Chemistry Research

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials. acs.orgwikipedia.orgmdpi.com The nitrogen atom in the pyridine ring imparts unique properties, including basicity and the ability to coordinate with metal ions, which are crucial for biological activity and catalytic applications. acs.orgmdpi.com Bromopyridines, in particular, are highly valued in synthetic chemistry due to the reactivity of the carbon-bromine bond. This bond can be readily functionalized through various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the precise and efficient construction of complex molecular frameworks from relatively simple starting materials.

The specific substitution pattern of 5-Bromo-2-(2-methoxyphenyl)pyridine, with the bromo group at the 5-position and the methoxyphenyl group at the 2-position, offers distinct synthetic possibilities. The electronic effects of the methoxy (B1213986) group can influence the reactivity of the pyridine ring and the carbon-bromine bond, potentially leading to selective transformations. Academic research has increasingly focused on leveraging these substituted bromopyridines to create libraries of compounds for screening in drug discovery programs and for the development of new materials with tailored optical and electronic properties. rsc.org

Historical Perspective of Related Organobromine and Methoxy-Substituted Pyridine Scaffolds in Academic Inquiry

The history of pyridine synthesis dates back to the 19th century, with early methods often being low-yielding and requiring harsh conditions. acs.org The development of more efficient and versatile synthetic routes in the 20th century, such as the Hantzsch pyridine synthesis and the Chichibabin reaction, paved the way for the widespread exploration of pyridine chemistry.

The introduction of bromine onto the pyridine ring was a significant advancement, as it provided a key functional group for further elaboration. Early studies on bromopyridines focused on their fundamental reactivity and the development of methods for their synthesis. Over time, the focus shifted towards their application in the synthesis of complex natural products and pharmaceuticals.

Similarly, the incorporation of methoxy groups into pyridine scaffolds has been a long-standing area of research. Methoxy-substituted pyridines are found in numerous biologically active molecules and serve as important intermediates in organic synthesis. The evolution of synthetic methodologies, particularly the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, revolutionized the use of both organobromine and methoxy-substituted pyridine compounds. These powerful tools enabled chemists to construct intricate molecular architectures with unprecedented efficiency and precision, solidifying the importance of scaffolds like this compound in contemporary chemical research.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Application |

| This compound | C12H10BrNO | 264.12 | Precursor for nicotinic acetylcholine (B1216132) receptor agonists |

| 2,6-dimethyl-3,5-di-(4'-methoxyphenyl)pyridine | C21H21NO2 | 319.40 | By-product in PMA synthesis |

| 5-Bromo-2-methoxypyridine (B44785) | C6H6BrNO | 188.02 | Intermediate for liquid crystalline materials |

| 3-[2-((S)-pyrrolidinyl)methoxy]pyridine | C10H14N2O | 178.23 | Nicotinic acetylcholine receptor agonist |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-15-12-5-3-2-4-10(12)11-7-6-9(13)8-14-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGPUYMWRRGPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677952 | |

| Record name | 5-Bromo-2-(2-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194683-55-0 | |

| Record name | 5-Bromo-2-(2-methoxyphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194683-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(2-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Bromo 2 2 Methoxyphenyl Pyridine and Its Precursors

Established Synthetic Pathways to the 5-Bromo-2-(2-methoxyphenyl)pyridine Core

Traditional methods for synthesizing the this compound scaffold rely on well-established organic reactions, including halogenation and palladium-catalyzed cross-coupling reactions. These pathways offer reliable access to the target molecule and its essential precursors.

Introducing a bromine atom at the C5 position of a pre-formed 2-(2-methoxyphenyl)pyridine (B3054313) ring is a direct approach. Electrophilic bromination of the pyridine (B92270) ring can be accomplished using various brominating agents. However, the reactivity of the pyridine ring and the directing effects of the existing substituent must be considered.

An alternative and often more controlled method involves a Sandmeyer-type reaction starting from a corresponding amino-pyridine. For instance, the synthesis of 5-bromo-2-methylpyridine (B113479) can be achieved by treating 5-amino-2-methylpyridine (B47470) with an acid, followed by the addition of bromine and a sodium nitrite (B80452) solution. google.com This multi-step process includes the formation of a diazonium salt which is subsequently displaced by a bromide ion.

Reaction Scheme: Sandmeyer-type Bromination

This reaction illustrates a general strategy that can be adapted for the synthesis of the target compound from its amino precursor.

Palladium-catalyzed cross-coupling reactions are a cornerstone for forming the crucial C-C bond between the pyridine and phenyl rings. The Suzuki-Miyaura coupling is a particularly powerful and widely used method. This reaction typically involves the coupling of a pyridine-containing boronic acid or ester with a brominated aromatic compound, or vice versa, in the presence of a palladium catalyst and a base.

A representative synthesis involves the reaction of a 5-bromopyridine derivative with an appropriately substituted phenylboronic acid. For example, the synthesis of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine was accomplished by reacting 5-bromo-2-fluoropyridine (B45044) with 5-bromo-2-methoxyphenylboronic acid using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a dioxane/water solvent system. nih.gov This reaction proceeded with high efficiency, yielding the desired product.

Similarly, various novel pyridine derivatives have been synthesized via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine (B1289001) with a range of arylboronic acids. mdpi.comnih.govresearchgate.net These reactions are typically catalyzed by tetrakis(triphenylphosphine)palladium(0) with a base like potassium phosphate (B84403) in a 1,4-dioxane/water mixture. mdpi.comnih.gov

Table 1: Example of Suzuki Cross-Coupling Reaction Conditions

| Reactant A | Reactant B | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-bromo-2-fluoropyridine | 5-bromo-2-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 92% | nih.gov |

The successful synthesis of the final product is highly dependent on the availability and preparation of key precursors. These include functionalized pyridines and phenyl rings.

One essential precursor is 5-bromo-2-methoxypyridine (B44785) . It can be prepared from 2,5-dibromopyridine (B19318) by reacting it with sodium hydroxide (B78521) in refluxing methanol, achieving a high yield. chemicalbook.com This precursor can then be converted into 2-methoxypyridine-5-boronic acid pinacol (B44631) ester by reacting it with bis(pinacolato)diboron. google.com This boronic ester is a versatile intermediate for subsequent Suzuki couplings. google.com

Another important class of precursors are brominated methoxyphenyl compounds. For instance, 5-bromo-2-methoxyphenol is synthesized from o-methoxyphenol in a three-step process involving acetylation of the hydroxyl group, bromination using bromine and iron powder as a catalyst, and subsequent deacetylation. google.com

The synthesis of other precursors, such as 6-bromo-2-methoxy-3-aminopyridine , can be achieved through nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov

Table 2: Synthesis of Key Precursors

| Precursor | Starting Material | Reagents | Key Steps | Reference |

|---|---|---|---|---|

| 5-Bromo-2-methoxypyridine | 2,5-dibromopyridine | NaOH, Methanol | Nucleophilic substitution | chemicalbook.com |

| 5-Bromo-2-methoxyphenol | o-Methoxyphenol | Acetic anhydride (B1165640), Br₂, Fe, NaHCO₃ | Acetylation, Bromination, Deacetylation | google.com |

| 6-Bromo-2-methoxy-3-aminopyridine | 2,6-dibromo-3-aminopyridine | Sodium methoxide | Nucleophilic aromatic substitution | nih.gov |

Novel and Greener Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods. These include the use of advanced catalytic systems and the application of flow chemistry.

The development of more efficient catalysts is a key area of research. While palladium catalysts are standard for cross-coupling reactions, efforts are ongoing to improve their activity and reduce costs. A patent describes a method to produce a related compound, 2-methoxy-5-(pyridin-2-yl)pyridine, using a cheaper carbonate catalyst for the borylation step, which circumvents the higher cost of some palladium catalysts used in direct coupling. google.com

Other transition metal-catalyzed reactions, such as the Sonogashira cross-coupling, which forms C-C bonds between halides and terminal alkynes using palladium and copper co-catalysts, represent a vast field of methodologies that can be applied to complex syntheses. mdpi.com Buchwald-Hartwig amination is another powerful palladium-catalyzed method used to form C-N bonds, as demonstrated in the synthesis of related pyrazine (B50134) inhibitors where a Buchwald amination was used to couple an aniline (B41778) derivative to a pyrazine core. nih.gov These advanced catalytic systems offer alternative routes to construct complex molecules like this compound.

Flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients and their intermediates. nih.gov This approach involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. The advantages of flow chemistry include enhanced heat transfer, improved safety for hazardous reactions, and the potential for automation and process optimization. nih.gov

The synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction is well-suited for adaptation to a continuous-flow process. Such a setup would allow for precise control of reaction parameters like temperature, pressure, and reaction time, potentially leading to higher yields, improved purity, and easier scalability. While specific literature detailing a flow synthesis for this exact compound is not prevalent, the principles of flow chemistry have been successfully applied to a wide range of organic transformations, including multi-step syntheses of complex molecules, demonstrating its feasibility for this target. nih.gov

Sustainable Synthesis Strategies for this compound and its Precursors

The development of environmentally benign and economically viable synthetic routes is a cornerstone of modern chemistry. For the synthesis of this compound and its precursors, several sustainable strategies can be employed, primarily focusing on the principles of green chemistry.

The use of water as a solvent is another significant step towards a more sustainable synthesis. mdpi.com Water is a non-toxic, non-flammable, and abundant solvent, making it an excellent alternative to volatile organic compounds (VOCs) typically used in cross-coupling reactions. The development of water-soluble ligands and catalysts has enabled efficient Suzuki-Miyaura couplings in aqueous environments.

Furthermore, the synthesis of precursors can also be made more sustainable. For instance, the synthesis of 2-bromopyridine (B144113) from 2-aminopyridine (B139424) involves diazotization and bromination, a process that can generate significant waste. orgsyn.orggoogle.com Optimization of this process to improve yield and reduce byproducts is a key consideration. Similarly, the synthesis of 2-methoxyphenylboronic acid can be designed to minimize solvent usage and waste generation. chemicalbook.com

The following table summarizes potential sustainable approaches for the synthesis of this compound:

| Synthetic Step | Traditional Approach | Sustainable Alternative | Key Advantages |

| Suzuki-Miyaura Coupling | Homogeneous Pd catalyst (e.g., Pd(PPh₃)₄) in organic solvent (e.g., toluene, dioxane) | Heterogeneous Pd catalyst (e.g., Pd on hydrotalcite, Pd/Fe₃O₄/RGO) in aqueous media | Catalyst recyclability, reduced metal contamination, use of green solvent |

| Precursor: 2-Bromopyridine | Diazotization of 2-aminopyridine with potential for side reactions and waste | Optimized reaction conditions to maximize yield and minimize byproducts | Higher efficiency, reduced waste generation |

| Precursor: 2-Methoxyphenylboronic acid | Grignard reaction with subsequent boronation, often using volatile organic solvents | Minimized solvent use, potential for flow chemistry applications | Reduced solvent waste, improved process control |

Mechanistic Insights into Synthetic Transformations of this compound

The primary transformation for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and predicting potential side products. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, a 2-halopyridine such as 2,5-dibromopyridine or 5-bromo-2-chloropyridine, to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide in this step generally follows the order I > Br > Cl. libretexts.org

Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent (2-methoxyphenylboronic acid) is transferred to the palladium(II) center. This step typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. The choice of base can significantly influence the reaction rate and yield.

Reductive Elimination: The final step is reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond of the desired product, this compound, and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

A study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with 2-methoxyphenylboronic acid provides valuable mechanistic insights that are relevant to the synthesis of the target compound. beilstein-journals.orgresearchgate.net This study revealed that the presence of the ortho-methoxy group on the phenylboronic acid can influence the reaction's selectivity. It is suggested that the oxygen atom of the methoxy (B1213986) group can coordinate to the palladium center in the transition state, a phenomenon known as a chelation effect. This interaction can affect the rate and regioselectivity of the coupling reaction, especially in sterically hindered systems. beilstein-journals.org

For the synthesis of this compound, starting from a di-halogenated pyridine like 2,5-dibromopyridine, the regioselectivity of the Suzuki coupling is a critical consideration. The electronic and steric environment of the two bromine atoms will dictate which one reacts preferentially. Generally, the 2-position of the pyridine ring is more electron-deficient and can be more reactive towards oxidative addition.

The following table outlines the key mechanistic steps and influencing factors in the synthesis of this compound via Suzuki-Miyaura coupling:

| Mechanistic Step | Description | Key Influencing Factors |

| Oxidative Addition | The 2-halopyridine adds to the Pd(0) catalyst. | Nature of the halogen (I > Br > Cl), steric hindrance at the coupling site. |

| Transmetalation | The 2-methoxyphenyl group is transferred from the boronic acid to the Pd(II) center. | Choice of base, solvent, potential for chelation by the ortho-methoxy group. |

| Reductive Elimination | The two aryl groups are coupled, and the Pd(0) catalyst is regenerated. | Ligand on the palladium catalyst, steric crowding around the palladium center. |

Chemical Reactivity and Functionalization of 5 Bromo 2 2 Methoxyphenyl Pyridine

Reactivity at the C5-Bromine Position

The bromine atom at the C5 position of the pyridine (B92270) ring is a primary site for functionalization, readily participating in both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine rings generally occurs at the 2- and 4-positions, which are activated by the electron-withdrawing nature of the nitrogen atom. stackexchange.com The stability of the anionic intermediate, known as the Meisenheimer complex, is a key factor in determining the feasibility of the reaction. stackexchange.com Attack at the C2 or C4 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom, a stabilizing feature. stackexchange.com

While less common, nucleophilic aromatic substitution at the 5-position of a pyridine ring can occur, particularly with highly activated substrates or under specific reaction conditions. For instance, studies on 5-bromo-1,2,3-triazines have shown that they can undergo a concerted SNAr reaction with phenols. nih.gov This suggests that similar transformations might be possible for 5-bromo-2-(2-methoxyphenyl)pyridine, although specific examples are not prevalent in the literature. The reactivity in SNAr reactions is often lower for halopyridines compared to acid chlorides due to the energy required to disrupt the aromaticity of the pyridine ring. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The C5-bromine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. nih.gov The Suzuki-Miyaura coupling of this compound with various arylboronic acids would be expected to proceed efficiently in the presence of a palladium catalyst and a base. nih.gov Studies on similar 5-bromopyridine derivatives have demonstrated successful Suzuki couplings. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) and its acetamide (B32628) derivative undergo Suzuki cross-coupling reactions with a range of arylboronic acids to produce novel pyridine derivatives in moderate to good yields. nih.govresearchgate.net The reaction of 5-bromo-2-fluoropyridine (B45044) with 5-bromo-2-methoxyphenylboronic acid has also been reported to yield the corresponding biaryl product. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromopyridine Derivatives

| Bromopyridine Derivative | Coupling Partner | Catalyst | Base | Product | Yield | Reference |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | N-[5-aryl-2-methylpyridine-3-yl]acetamide | Moderate to Good | nih.gov |

| 5-bromo-2-fluoropyridine | 5-bromo-2-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine | 92% | nih.gov |

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. thermofisher.comwikipedia.org This method is known for its tolerance of a wide variety of functional groups. thermofisher.com this compound is a suitable substrate for Stille coupling. For instance, 3-(trimethylstannyl)-5-bromo-2-pyrone has been shown to undergo facile Stille coupling reactions with aryl halides. ewha.ac.kr This indicates that the bromo-substituted pyridine core is reactive under these conditions.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is a powerful tool for the synthesis of biaryls, including bipyridines, under mild conditions. orgsyn.org It has been successfully applied to the synthesis of unsymmetrical 2,2'-bipyridines from 2-bromopyridine (B144113). wikipedia.org Given this precedent, this compound would be expected to readily participate in Negishi coupling reactions.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for C-C bond formation. wikipedia.org The high thermal stability of N-heterocyclic carbene (NHC) complexes of palladium makes them particularly suitable for Heck coupling reactions. nih.gov Studies have shown that heterocyclic bromides, such as 5-bromopyridin-2-amine and 2-bromopyridine, react with styrene (B11656) to give the desired products in good yields. researchgate.net

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is carried out under mild conditions and is widely used in the synthesis of complex molecules. wikipedia.org The Sonogashira coupling of bromoindoles and bromotryptophans has been successfully demonstrated, indicating the applicability of this reaction to other bromo-substituted heterocycles like this compound. researchgate.net

Modifications of the Pyridine Heterocycle in this compound

The pyridine ring itself can undergo further functionalization, although its reactivity is influenced by the existing substituents.

N-Oxidation and Quaternization Studies

The nitrogen atom of the pyridine ring retains its basic character and can be targeted by electrophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. arkat-usa.org This transformation is often carried out using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgresearchgate.net The resulting N-oxide can significantly alter the reactivity of the pyridine ring, often facilitating subsequent reactions. For example, the oxidation of 3-substituted pyridines to their corresponding N-oxides proceeds with high yield using m-CPBA. arkat-usa.org

Quaternization: The nitrogen atom can also react with alkylating agents to form quaternary pyridinium (B92312) salts. This reaction is a common transformation for pyridines and introduces a positive charge on the nitrogen atom, further modifying the electronic properties of the ring.

Reactivity of the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group attached at the C2 position of the pyridine ring also possesses sites for potential reactivity. The methoxy (B1213986) group is an ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring. However, the steric hindrance from the adjacent pyridine ring may influence the regioselectivity of such reactions. Additionally, the ether linkage of the methoxy group could potentially be cleaved under harsh acidic or basic conditions, although this is generally a less favored reaction pathway compared to the functionalization of the bromopyridine core.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the cumulative electronic effects of its two substituents: the methoxy group (-OCH₃) and the (5-bromopyridin-2-yl) group.

The methoxy group is a potent activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. The (5-bromopyridin-2-yl) substituent, being an electron-deficient heteroaromatic system, acts as a deactivating group. In electrophilic aromatic substitution, activating groups typically control the regiochemical outcome. Therefore, incoming electrophiles are expected to be directed to the positions ortho and para to the methoxy group. The positions are C4' and C6' (ortho) and C5' (para). Steric hindrance from the adjacent pyridinyl group may influence the substitution pattern, often favoring the less hindered para position.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the reactivity can be inferred from analogous reactions with structurally similar compounds, such as anisole (B1667542) (methoxybenzene) and other methoxy-substituted aromatics.

Friedel-Crafts Acylation:

The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). wisc.edusigmaaldrich.com For anisole, a model for the phenyl ring in the target compound, acylation with propionyl chloride in the presence of FeCl₃ results in substitution primarily at the para position, yielding 4-methoxypropiophenone. wisc.edu This selectivity is driven by the strong directing effect of the methoxy group and the reduced steric hindrance at the para position compared to the ortho positions. Given these principles, the Friedel-Crafts acylation of this compound is predicted to yield the 5'-acylated product. The resulting aryl ketone is deactivated, which prevents further acylation reactions. organic-chemistry.org

| Substrate | Reagents | Catalyst | Major Product | Reference |

|---|---|---|---|---|

| Anisole | Propionyl chloride | FeCl₃ | 4-Methoxypropiophenone | wisc.edu |

| Aromatic Ethers | Carboxylic Acids | Methanesulfonic Acid / Graphite | Regioselective Acylated Ethers | organic-chemistry.org |

Halogenation:

The halogenation of the phenyl ring would also be directed by the methoxy group. For instance, bromination of o-methoxyphenol, after acetylation to protect the hydroxyl group, occurs with bromine and iron powder as a catalyst, yielding the product brominated para to the methoxy group. google.com This suggests that direct bromination of this compound would likely result in the introduction of a bromine atom at the C5' position of the phenyl ring.

Nitration:

Nitration typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid. For the phenyl ring of the target compound, the methoxy group would direct the incoming nitro group to the ortho and para positions. While nitration of 2-methoxypyridine (B126380) itself results in substitution on the pyridine ring to give 2-methoxy-5-nitropyridine, the activated nature of the phenyl ring in this compound makes it the more probable site for this reaction. ontosight.ai

Methoxy Group Transformations

The methoxy group on the phenyl ring is a key site for functionalization, primarily through ether cleavage (demethylation) to yield the corresponding phenol, 2-(5-bromopyridin-2-yl)phenol. This transformation is significant as it unmasks a reactive hydroxyl group, allowing for further derivatization. Several reagents are commonly employed for the cleavage of aryl methyl ethers.

Boron Tribromide (BBr₃):

Boron tribromide is a powerful and widely used reagent for the demethylation of aryl methyl ethers. The reaction mechanism involves the formation of an adduct between the Lewis acidic boron atom and the ether oxygen. This is followed by nucleophilic attack of a bromide ion on the methyl group, cleaving the C-O bond in a process that can be mechanistically complex. nih.gov Studies on anisole have shown that one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures.

Hydrogen Halides (HBr and HI):

Strong protic acids, particularly hydrogen bromide (HBr) and hydrogen iodide (HI), are classic reagents for cleaving ethers. The reaction proceeds by protonation of the ether oxygen, which makes it a better leaving group. A subsequent Sₙ2 attack by the halide ion on the methyl group displaces the phenol. This method often requires harsh conditions, such as heating in acetic acid or aqueous solution.

Pyridinium Hydrochloride:

Heating an aryl methyl ether with molten pyridinium hydrochloride is another effective method for demethylation. This salt acts as an acid catalyst. This technique has been successfully applied to the multikilogram scale demethylation of 4-methoxyphenylbutyric acid at temperatures around 180-210 °C, yielding the corresponding hydroxyphenyl derivative. bldpharm.com This method avoids the use of highly corrosive or expensive reagents.

| Reagent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane, low temperature to RT | Phenol | nih.gov |

| Hydrobromic Acid (HBr) | Aqueous or in Acetic Acid, reflux | Phenol | bldpharm.com |

| Pyridinium Hydrochloride (Pyr·HCl) | Melt, 180-210 °C | Phenol | bldpharm.com |

The resulting product, 2-(5-bromopyridin-2-yl)phenol, contains a versatile phenolic hydroxyl group that can undergo a variety of subsequent reactions, including O-alkylation, O-acylation, and conversion to a triflate for cross-coupling reactions, further expanding the synthetic utility of the core structure.

Compound Index

| Compound Name |

|---|

| This compound |

| 2-(5-bromopyridin-2-yl)phenol |

| Anisole (Methoxybenzene) |

| Propionyl chloride |

| Aluminum chloride (AlCl₃) |

| Iron(III) chloride (FeCl₃) |

| 4-Methoxypropiophenone |

| o-Methoxyphenol |

| Bromine |

| Iron |

| Nitric acid |

| Sulfuric acid |

| 2-Methoxy-5-nitropyridine |

| Boron tribromide (BBr₃) |

| Hydrogen bromide (HBr) |

| Hydrogen iodide (HI) |

| Pyridinium hydrochloride |

| 4-Methoxyphenylbutyric acid |

| 4-Hydroxyphenylbutyric acid |

| Methanesulfonic Acid |

| Dichloromethane |

| Acetic acid |

Applications of 5 Bromo 2 2 Methoxyphenyl Pyridine in Catalysis and Organometallic Chemistry

Ligand Design and Coordination Chemistry

The 2-(2-methoxyphenyl)pyridine (B3054313) framework is a foundational motif for creating ligands with specific electronic and steric properties tailored for transition metal coordination. The presence of the bromine atom provides a synthetic handle for further functionalization, allowing for the creation of more complex ligand architectures.

The 2-(2-methoxyphenyl)pyridine scaffold is inherently suited for acting as a bidentate ligand. Ligands incorporating this motif can chelate to a metal center through the pyridine (B92270) nitrogen atom (a 'soft' donor) and the oxygen atom of the ortho-methoxy group (a 'hard' donor). This N,O-chelation forms a stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the resulting metal complex. researchgate.net

The bromine atom at the 5-position of the pyridine ring can be retained to fine-tune the electronic properties of the ligand or, more commonly, it can be substituted using cross-coupling reactions to build more elaborate ligand systems. This allows for the synthesis of tridentate or more complex polydentate ligands, expanding the coordination possibilities. The development of ligands based on polypyridines is a significant area of research, with applications ranging from self-assembling polynuclear complexes to materials with unique photophysical properties. psu.edu

Derivatives of 2-phenylpyridine (B120327) are well-known for their ability to coordinate with a variety of transition metals, including palladium, platinum, rhodium, iridium, copper, and cobalt. psu.eduacs.orgrsc.orgnih.gov The primary coordination mode for the 2-(2-methoxyphenyl)pyridine fragment involves the formation of a five-membered metallacycle through N,O-bidentate chelation.

In octahedral complexes, for instance, two such bidentate ligands can coordinate to a metal center, as seen in iron(II) complexes with related PN ligands based on 2-aminopyridine (B139424). rsc.org The specific geometry (cis or trans) of the resulting complex can be influenced by other ligands on the metal and by steric factors. Furthermore, the 2-(2-methoxyphenyl)pyridine moiety is a classic "cyclometalating" ligand, where it can coordinate not only through the nitrogen but also via activation of an ortho C-H bond on the phenyl ring, forming a C,N-bidentate chelate. The presence of the ortho-methoxy group can influence which coordination mode is preferred.

Role in Homogeneous Catalysis Utilizing 5-Bromo-2-(2-methoxyphenyl)pyridine Derivatives

The dual functionality of the 5-bromo substituent and the 2-(2-methoxyphenyl)pyridine core allows derivatives of this compound to play significant roles in various homogeneous catalytic processes. The bromo group serves as a reactive site for catalyst anchoring or substrate participation, while the rest of the molecule can act as a directing group or ligand.

The carbon-bromine bond at the 5-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming new carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. mdpi.comresearchgate.netresearchgate.net

In this context, this compound can act as the electrophilic partner, coupling with a wide range of organoboron reagents. For example, a similar compound, 5-bromo-2-fluoropyridine (B45044), has been successfully coupled with 5-bromo-2-methoxyphenylboronic acid using a Pd(PPh₃)₄ catalyst to produce the corresponding biaryl product in high yield. nih.gov This demonstrates the feasibility of using the 5-bromo position for constructing larger molecular frameworks. The instability often associated with 2-pyridyl boron reagents can make the use of 2-pyridyl halides a more robust strategy in Suzuki-Miyaura reactions. nih.gov

Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions involving similar bromopyridine substrates.

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 5-Bromo-2-fluoropyridine | 5-Bromo-2-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 92 | nih.gov |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 85 | mdpi.com |

| 5-Bromopyrimidine | Thiophene-2-boronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | 82 | worktribe.com |

This table is representative of conditions used for related bromopyridine derivatives.

The pyridine framework is a cornerstone of many successful chiral ligands used in asymmetric catalysis, such as the widely used Pyridine-2,6-bis(oxazoline) (PyBOX) ligands. researchgate.net These ligands create a rigid chiral environment around a metal center, enabling high levels of enantioselectivity in reactions like asymmetric Henry reactions and cyclopropanation.

While direct applications of this compound in asymmetric catalysis are not extensively documented, its structure presents significant potential. The 2-(2-methoxyphenyl)pyridine core can be incorporated into larger chiral scaffolds. For instance, the bromine atom could be functionalized via cross-coupling to attach a chiral auxiliary. Alternatively, chiral centers could be introduced on the phenyl ring or on substituents derived from the methoxy (B1213986) group. The combination of different catalytic modes, known as synergistic catalysis, is a powerful strategy, and multifunctional catalysts are often designed by linking different active sites within a single molecular scaffold. youtube.com The 2-(2-methoxyphenyl)pyridine unit could serve as a key structural element in such a multifunctional chiral catalyst.

The functionalization of unactivated C-H bonds is a major goal in modern organic synthesis, and directing groups are crucial for achieving selectivity. The 2-phenylpyridine motif is a well-established directing group for the ortho-C-H activation of the phenyl ring. The pyridine nitrogen coordinates to a metal catalyst (e.g., Palladium, Rhodium), positioning it to interact with and cleave a nearby C-H bond.

The introduction of a methoxy group at the ortho-position of the phenyl ring, as in this compound, can significantly influence this process. Research has shown that an ortho-methoxy group can facilitate C-H activation. In one study, a pyridine-based template was used to direct the olefination of a remote meta-C-H bond. It was noted that introducing a methoxy group at the C-2 position of the pyridyl directing group was crucial for achieving the desired transformation, overriding the intrinsic preference for ortho-activation. acs.org This highlights the subtle but powerful role that substituents like the methoxy group play in tuning the reactivity and selectivity of C-H activation catalysts. General strategies for the direct C-H functionalization of the pyridine ring itself have also been developed using nickel, palladium, and copper catalysts. beilstein-journals.orgnih.govnih.gov

Role of 5 Bromo 2 2 Methoxyphenyl Pyridine in Medicinal Chemistry Research and Chemical Biology

Scaffold Utility in Drug Discovery Programs

The 2-(2-methoxyphenyl)pyridine (B3054313) core is a key structural motif that has been explored in the development of various biologically active compounds. The presence of the bromine atom at the 5-position provides a crucial handle for further chemical modification, making 5-Bromo-2-(2-methoxyphenyl)pyridine a valuable starting material for creating diverse libraries of compounds.

Fragment-Based Drug Discovery

While direct and specific examples of This compound in fragment-based drug discovery (FBDD) campaigns are not extensively documented in publicly available literature, the principles of FBDD underscore the potential of such a fragment. FBDD relies on identifying small, low-complexity molecules that bind weakly to a biological target. These initial "hits" are then optimized to develop more potent and selective lead compounds. The 2-arylpyridine core, due to its favorable physicochemical properties and its presence in numerous known bioactive molecules, represents an attractive fragment for screening libraries. The methoxy (B1213986) and bromo substituents on the phenyl and pyridine (B92270) rings, respectively, offer distinct vectors for chemical elaboration, a key consideration in the evolution of a fragment into a drug candidate.

Lead Optimization Strategies

The utility of the This compound scaffold is more evident in lead optimization strategies. The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the systematic introduction of a wide range of substituents at the 5-position of the pyridine ring, enabling chemists to fine-tune the pharmacological properties of the molecule. This approach is exemplified in the synthesis of analogs of the anti-tubercular drug bedaquiline, where 5-bromo-2-methoxypyridine (B44785) was used as a key building block to generate a series of C5-aryl pyridine analogues for evaluation. This highlights the role of the bromo-substituted pyridine in exploring the chemical space around a lead compound to improve its potency, selectivity, and pharmacokinetic profile.

Design and Synthesis of Analogs for Biological Evaluation

The rational design and synthesis of analogs are central to medicinal chemistry. For This compound , this process involves strategic modifications to understand how changes in its structure affect its biological activity.

Structure-Activity Relationship (SAR) Studies of Derivatives

| Compound ID | Aromatic Substituent | Cytotoxic Activity (Cell Line) |

| 5e | 2-methoxyphenyl | Data not publicly available |

Table 1: Example of a derivative of the 2-(2-methoxyphenyl)pyridine scaffold evaluated in SAR studies. The specific activity data for this compound was part of a broader study and is not individually detailed here.

Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy in drug design to improve a molecule's properties. While specific bioisosteric replacements for the entire This compound scaffold are not explicitly detailed in the literature, the individual components are amenable to such modifications. For example, the methoxy group on the phenyl ring could be replaced by other small, electron-donating groups or hydrogen bond acceptors. The pyridine ring itself can be considered a bioisostere of a phenyl ring, offering altered solubility and metabolic properties. Furthermore, the bromine atom can be replaced with other halogens or different functional groups to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Investigation of Protein-Ligand Interactions

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine and phenyl rings can engage in stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding pocket.

Hydrophobic Interactions: The phenyl and methoxy groups can form hydrophobic contacts with nonpolar residues.

Halogen Bonding: The bromine atom can participate in halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

The study of derivatives of 4-(2'-Methoxyphenyl)-1-[2'-(N-2''-pyridinyl-p-iodobenzamido)ethyl]piperazine (p-MPPI) as ligands for the 5-HT1A receptor suggests that the 2-methoxyphenylpyridine moiety plays a key role in the binding to this G-protein coupled receptor, likely through a combination of the interactions mentioned above.

Target Identification and Validation Research

There are no specific research articles or datasets available that detail the use of this compound in target identification or validation studies. The process of identifying the biological target of a compound and validating its relevance to a disease is a critical step in drug discovery. This typically involves techniques such as affinity chromatography, activity-based protein profiling, or genetic methods like CRISPR-Cas9 screening. However, no such studies have been published with a focus on this compound.

Mechanistic Studies of Biological Activity

Similarly, a comprehensive search for mechanistic studies involving this compound has not yielded any specific findings. Understanding the mechanism of action of a compound, including its effects on cellular pathways, enzyme kinetics, or receptor binding, is fundamental to its development as a therapeutic agent. Without initial data on its biological activity, it is plausible that such in-depth mechanistic studies have not yet been undertaken or published.

Theoretical and Computational Chemistry Studies of 5 Bromo 2 2 Methoxyphenyl Pyridine

Electronic Structure and Bonding Analysis

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Through computational analysis, one can map the distribution of electrons and understand the nature of the chemical bonds.

Quantum chemical calculations are foundational to modern computational chemistry. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its energy and electronic properties.

DFT, particularly using functionals like B3LYP with a basis set such as 6-311++G(d,p), is a common and effective method for optimizing the molecular geometry and calculating vibrational frequencies. nih.govresearchgate.net These calculations can determine the most stable three-dimensional arrangement of the atoms in 5-Bromo-2-(2-methoxyphenyl)pyridine. For related bromo-pyridine compounds, DFT has been successfully used to obtain optimized structural parameters that show good agreement with experimental X-ray diffraction data. researchgate.netniscpr.res.in

Natural Bond Orbital (NBO) analysis is another critical calculation that provides insight into charge delocalization and hyperconjugative interactions. niscpr.res.in For the title compound, NBO analysis would reveal the stability endowed by electron delocalization between the pyridine (B92270) and phenyl rings and the interactions involving the bromine and methoxy (B1213986) substituents. These interactions, such as π→π* transitions, are key to understanding the molecule's electronic stability. niscpr.res.in

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP) Note: This table presents typical bond lengths and angles expected for a molecule like this compound, based on data from similar structures. Specific values for the title compound would require a dedicated computational study.

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | C-N (pyridine) | ~1.34 Å |

| Bond Length | C-C (inter-ring) | ~1.49 Å |

| Bond Angle | C-C-N (pyridine) | ~123° |

| Bond Angle | C-O-C (methoxy) | ~118° |

| Dihedral Angle | C-C-C-C (inter-ring) | Variable (see Sec. 6.2) |

The distribution of charge within a molecule is crucial for predicting its reactivity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand this distribution. researchgate.net The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (electronegative, susceptible to electrophilic attack), while blue indicates regions of low electron density (electropositive, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, identifying them as sites for electrophilic interaction. The hydrogen atoms and regions near the bromine atom would likely show positive potential (blue), indicating them as potential sites for nucleophilic interaction. This type of analysis is vital for understanding how the molecule might interact with biological targets or other reagents. nih.gov

Conformational Analysis and Molecular Dynamics of this compound

The flexibility of this compound, particularly the rotation around the bond connecting the phenyl and pyridine rings, gives rise to different conformations that can influence its properties and biological activity.

The bond linking the two aromatic rings is not static; rotation can occur around this bond. However, this rotation is hindered by a certain energy barrier, known as the rotational barrier. Calculating this barrier is important as it determines the relative orientation of the two rings at a given temperature. The barrier arises from steric hindrance between adjacent hydrogen atoms and electronic effects.

For similar biaryl systems, the dihedral angle between the rings is a key parameter. In a related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, the dihedral angle between the aromatic rings in the crystal structure was found to be 51.39°. nih.gov This significant twist from planarity suggests a notable rotational barrier. Computational studies can map the potential energy surface by systematically rotating the phenyl ring relative to the pyridine ring to identify the lowest energy conformation (the ground state) and the highest energy conformation (the transition state for rotation).

While solid-state data provides a snapshot of a single conformation, the behavior in solution can be more complex. Molecular dynamics (MD) simulations can be used to study the conformational preferences of this compound in different solvents. These simulations model the movement of atoms over time, taking into account the solvent environment.

MD studies would reveal the distribution of dihedral angles and the average conformation in solution. The conformational flexibility can be critical for the molecule's ability to bind to a receptor, as it may need to adopt a specific shape to fit into a binding pocket. The presence of the methoxy group at the ortho position of the phenyl ring likely imposes significant steric constraints, favoring a non-planar conformation even in solution.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. For the synthesis or further functionalization of this compound, theoretical studies can predict the most likely reaction pathways and identify the structures of the transition states.

A common reaction used to form the C-C bond between the two rings is the Suzuki cross-coupling reaction, which typically involves a palladium catalyst. researchgate.netmdpi.com DFT calculations can be employed to model the entire catalytic cycle of such a reaction. This involves calculating the energies of the reactants, intermediates, transition states, and products for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination).

By identifying the transition state structures and their corresponding activation energies, one can determine the rate-limiting step of the reaction. This information is crucial for optimizing reaction conditions to improve yield and efficiency. For example, theoretical analysis can help explain the role of different ligands on the palladium catalyst or the effect of the base used in the reaction. mdpi.com

Advanced Analytical and Spectroscopic Characterization in Research of 5 Bromo 2 2 Methoxyphenyl Pyridine

High-Resolution NMR Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules in solution. rsc.orgberkeley.edu For 5-Bromo-2-(2-methoxyphenyl)pyridine, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons on the pyridine (B92270) and methoxyphenyl rings. Based on the analysis of the parent compound, 2-(2-methoxyphenyl)pyridine (B3054313), and principles of substituent effects, the following approximate chemical shifts (δ) can be predicted. rsc.orguobasrah.edu.iq The protons on the pyridine ring are influenced by the electronegative nitrogen and the bromine atom, typically shifting them downfield. The H6 proton, adjacent to the nitrogen, would likely be the most deshielded. The bromine at position 5 would significantly influence the chemical shifts of the adjacent H4 and H6 protons. Protons on the methoxyphenyl ring would appear in the aromatic region, with the methoxy (B1213986) group (-OCH₃) protons appearing as a characteristic singlet further upfield, typically around 3.8 ppm. rsc.org Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, or more complex multiplets), allowing for the confirmation of proton connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.org For this compound, 12 distinct signals would be expected, corresponding to the 12 carbon atoms in the molecule. The carbon atom bonded to the bromine (C5) would be significantly influenced by the halogen's electronegativity and heavy atomic mass. Carbons adjacent to the nitrogen atom (C2 and C6) would also show characteristic downfield shifts. libretexts.org The methoxy carbon would appear as a distinct upfield signal. rsc.org

Dynamic Studies: For molecules with rotational freedom, such as the bond between the pyridine and phenyl rings in this compound, variable temperature (VT) NMR studies can provide insights into rotational barriers and conformational dynamics. nih.gov By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with the interconversion of different rotational isomers (rotamers).

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridine H3/H4/H6 | 7.2 - 8.8 | 120 - 150 |

| Phenyl H3'/H4'/H5'/H6' | 7.0 - 7.8 | 110 - 158 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Pyridine C2-C6 | - | 120 - 158 |

| Phenyl C1'-C6' | - | 111 - 157 |

| Note: These are predicted values based on analogous structures and general principles. Actual experimental values may vary. |

Mass Spectrometry Techniques for Purity and Molecular Formula Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₂H₁₀BrNO), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass.

A key diagnostic feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak (M⁺). Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. libretexts.orgcsbsju.edu This results in two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), referred to as the M⁺ and M+2 peaks. libretexts.orgucalgary.ca This characteristic "doublet" is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.com Fragmentation patterns observed in the mass spectrum can also provide further structural information, for instance, by showing the loss of the bromine atom or the methoxy group. csbsju.edu

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrNO |

| Average Molecular Weight | 264.12 g/mol |

| Monoisotopic Mass (with ⁷⁹Br) | 262.9949 u |

| Monoisotopic Mass (with ⁸¹Br) | 264.9929 u |

| Expected MS Isotopic Pattern | M⁺ and M+2 peaks of ~1:1 intensity ratio |

X-ray Crystallography for Solid-State Structure Determination

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule. dtic.milresearchgate.net These techniques are complementary and provide a characteristic fingerprint for the compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the 3030-3100 cm⁻¹ region. libretexts.org The C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-O-C stretching of the methoxy group would be prominent, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). uninsubria.it The C-Br stretching vibration would be found in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The technique is particularly useful for analyzing skeletal vibrations and can be used to monitor changes in the molecule during chemical reactions. amazonaws.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3030 - 3100 |

| Aliphatic C-H Stretch (in -OCH₃) | 2850 - 2960 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| Asymmetric C-O-C Stretch | ~1250 |

| Symmetric C-O-C Stretch | ~1050 |

| C-Br Stretch | < 600 |

| Note: These are general ranges and the exact positions of the bands can be influenced by the overall molecular structure. |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. researchgate.net

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorptions in the ultraviolet region, arising from π → π* transitions within the conjugated pyridine and phenyl ring systems. nist.govrsc.org The presence of substituents (bromo and methoxy groups) and the conjugation between the two rings will influence the position and intensity of these absorption bands. researchgate.netacs.org

Fluorescence Spectroscopy: Many pyridine-containing compounds are known to be fluorescent. nih.govcore.ac.uk Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence. The emission spectrum would be red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The fluorescence properties, including quantum yield and lifetime, are highly sensitive to the molecular structure and the local environment, such as solvent polarity. sciforum.net The dihedral angle between the rings would play a crucial role in the fluorescence behavior, as a more planar conformation often leads to enhanced emission.

Future Directions and Emerging Research Avenues for 5 Bromo 2 2 Methoxyphenyl Pyridine

Integration into Advanced Materials Science

The unique photophysical properties inherent to bipyridyl and phenylpyridine structures suggest a promising future for 5-Bromo-2-(2-methoxyphenyl)pyridine in advanced materials. Pyridine (B92270) derivatives are integral to the development of functional materials, and this compound is no exception. nih.gov

Organic Electronics: The core structure is a candidate for incorporation into organic light-emitting diodes (OLEDs). The phenylpyridine unit is a common component in iridium-based phosphorescent emitters. By modifying the 5-bromo position, researchers can tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize emission color, efficiency, and operational lifetime. The methoxy (B1213986) group's electron-donating nature and the bromine's electron-withdrawing/heavy-atom effect provide tools for fine-tuning these characteristics.

Liquid Crystals: Density functional theory (DFT) studies on related novel pyridine derivatives have pointed toward their potential as chiral dopants for liquid crystals. mdpi.com The specific stereochemistry and dipolar properties of derivatives synthesized from this compound could be engineered to induce specific helical twisting powers in liquid crystal phases, which is crucial for display and photonics applications.

Sensors: The pyridine nitrogen offers a potential binding site for metal ions or other analytes. Functionalization of the scaffold could lead to chromogenic or fluorogenic sensors. A change in the absorption or emission spectrum upon binding to a target species would form the basis of the sensing mechanism.

| Potential Application Area | Key Structural Feature | Research Goal | Relevant Findings from Related Compounds |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Phenylpyridine core | Tune emission color and efficiency | Pyridine derivatives are crucial for functional materials. nih.gov |

| Liquid Crystals | Chiral molecular shape | Induce helical twisting in liquid crystal phases | DFT studies suggest potential as chiral dopants. mdpi.com |

| Chemical Sensors | Pyridine nitrogen atom | Develop selective chromogenic/fluorogenic sensors | Nitrogen atom acts as a potential binding site. |

Exploration in Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers significant opportunities for this compound. Pyridine-based ligands are highly valued for their stability and are frequently used to build complex metallosupramolecular structures. nih.gov

The future in this area involves using this compound as a monodentate or, after modification, a bidentate ligand for constructing intricate, self-assembled architectures. The dihedral angle between the phenyl and pyridine rings, which was found to be 51.39° in the related compound 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, is a critical parameter influencing the geometry of resulting complexes. nih.gov Research will likely focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): By replacing the bromine atom with another coordinating group (e.g., a carboxylic acid or another pyridine), the molecule can be transformed into a linker for creating 1D, 2D, or 3D coordination polymers. These materials have potential applications in gas storage, separation, and catalysis.

Self-Assembled Metallocages: The defined angle of the phenylpyridine unit can be exploited to form discrete, cage-like structures upon coordination with metal ions. These molecular containers could be explored for host-guest chemistry, acting as nanoreactors or delivery systems.

Crystal Engineering: Studies on the crystal packing of derivatives will continue to be important. While a related structure was shown to interact only through van der Waals forces, introducing hydrogen bond donors or acceptors through synthetic modification could allow for the programmed assembly of specific solid-state architectures with desired properties. nih.gov

Development of New Synthetic Methodologies

While established methods like Suzuki coupling are effective for synthesizing phenylpyridine compounds, future research will focus on developing more efficient, sustainable, and versatile synthetic routes. mdpi.comnih.gov

Key emerging areas include:

C-H Bond Activation/Functionalization: A major goal is to move beyond pre-functionalized starting materials (like boronic acids) and directly couple the pyridine ring with C-H bonds of the phenyl partner. This atom-economical approach reduces waste and synthetic steps. Methodologies involving transition metal catalysis (e.g., with Ruthenium or Rhodium) are at the forefront of this effort. nih.gov A novel Ru(II)-mediated domino reaction has already shown promise for converting 2-bromopyridines into complex 2-pyridones through a pathway involving C-H activation. nih.gov

Domino and One-Pot Reactions: Combining multiple transformations into a single operation enhances efficiency. Future syntheses will aim to perform the core coupling and subsequent derivatization in one pot, minimizing purification steps.

Flow Chemistry: Translating existing and new synthetic methods to continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing.

| Methodology | Description | Advantage | Reference Example |

|---|---|---|---|

| Suzuki Cross-Coupling | Palladium-catalyzed reaction of a boronic acid with a halide. | Reliable and high-yielding for C-C bond formation. | Synthesis of pyridine derivatives with various arylboronic acids. mdpi.comnih.gov |

| C-H Activation | Direct functionalization of a C-H bond, avoiding pre-functionalized reagents. | Atom economy, reduced synthetic steps. | Ru(II)-catalyzed synthesis of 2-pyridones from 2-bromopyridines. nih.gov |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group on an aromatic ring by a nucleophile. | Effective for introducing heteroatoms like oxygen. | Synthesis of a methoxypyridine derivative from a dibromopyridine. nih.gov |

Expanding Biological Applications and Target Exploration

Pyridine-containing molecules are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs. researchgate.net Derivatives of this compound are promising scaffolds for discovering new therapeutic agents, with research extending into several disease areas. mdpi.com

Anticancer Agents: Pyridine-bridged analogues of combretastatin-A4 have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization. acs.org Future work could involve synthesizing derivatives of this compound to explore their interaction with the colchicine (B1669291) binding site on tubulin, aiming for new vascular disrupting agents.

Neurodegenerative Diseases: Methoxypyridine-derived compounds have been designed as γ-secretase modulators, an important target in Alzheimer's disease research. nih.gov The this compound scaffold could be elaborated to generate new modulators with improved potency and pharmacokinetic properties.

Antimicrobial and Anti-thrombolytic Agents: Studies on novel pyridine derivatives have revealed promising anti-thrombolytic and biofilm inhibition activities. mdpi.comresearchgate.net For instance, one derivative showed 41.32% clot lysis, while another exhibited 91.95% inhibition against Escherichia coli biofilms. mdpi.comresearchgate.net This suggests that the this compound core can be a starting point for developing new agents to combat bacterial infections and thrombosis.

Computational Design of Novel Derivatives

In silico methods are becoming indispensable for accelerating the discovery and optimization of new molecules. For this compound, computational chemistry will be pivotal in rationally designing derivatives with tailored properties.

Quantum Mechanical Investigations: Methods like Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity indices, and molecular electrostatic potential of novel derivatives. mdpi.com This information helps in understanding reaction pathways and pre-selecting candidates with desirable electronic or optical properties for materials science applications. mdpi.com

Molecular Docking: To guide medicinal chemistry efforts, docking simulations can predict how designed derivatives will bind to the active sites of biological targets like enzymes or protein receptors. mdpi.com For example, in silico docking was used to successfully rationalize the tyrosinase inhibition activity of thiazolone derivatives. mdpi.com This approach can be used to screen virtual libraries of this compound analogues against targets like tubulin or γ-secretase, prioritizing the most promising compounds for synthesis.

QSAR (Quantitative Structure-Activity Relationship): By building mathematical models that correlate structural features with observed biological activity, QSAR studies can predict the potency of unsynthesized derivatives. This allows for the optimization of the scaffold to maximize therapeutic efficacy while potentially minimizing off-target effects.

| Computational Method | Application | Predicted Properties | Guiding Principle |

|---|---|---|---|

| Density Functional Theory (DFT) | Materials Science, Reactivity | Frontier molecular orbitals, reactivity indices, electrostatic potential. mdpi.com | Screening for electronic/optical properties and predicting reaction outcomes. |

| Molecular Docking | Medicinal Chemistry | Binding affinity and conformation in a protein's active site. mdpi.com | Prioritizing compounds for synthesis based on predicted target interaction. |

| QSAR | Medicinal Chemistry | Biological activity (e.g., IC₅₀) based on structural descriptors. | Optimizing scaffold for enhanced potency. |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-Bromo-2-(2-methoxyphenyl)pyridine?

- Methodological Answer : The compound can be synthesized via bromination of a precursor pyridine derivative. For example, bromination of 2-amino-3-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions yields brominated pyridines . For methoxy-substituted analogs, nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling may be employed to introduce the 2-methoxyphenyl group. Reaction optimization should consider temperature (e.g., 0–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd(PPh3)4 for cross-coupling) .

Q. How should researchers purify and characterize this compound?

- Methodological Answer : Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Characterization requires NMR (¹H/¹³C) to confirm regioselectivity of bromine and methoxy groups. For example, in 5-Bromo-2-methoxy-3-methylpyridine, the methoxy proton appears as a singlet at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with substitution . Mass spectrometry (HRMS) and IR can further validate molecular weight and functional groups.

Q. What are the stability considerations for brominated pyridines during storage?

- Methodological Answer : Brominated pyridines are light-sensitive and prone to decomposition. Store under inert atmosphere (argon) at –20°C in amber vials. Stability tests via TLC or HPLC should monitor degradation products (e.g., debromination or oxidation). For analogs like 5-Bromo-2-methoxy-3-methylpyridine, avoid prolonged exposure to moisture to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination or cross-coupling reactions be resolved?

- Methodological Answer : Regioselectivity in bromination is influenced by directing groups. For example, methoxy groups act as ortho/para directors, but steric hindrance from substituents (e.g., methyl at C3) may shift selectivity. Computational tools (DFT calculations) predict reactive sites, while experimental validation uses competitive reactions with isotopic labeling . In cross-coupling, ligand choice (e.g., SPhos for bulky substrates) and base (K2CO3 vs. Cs2CO3) modulate regioselectivity .

Q. How to resolve contradictions in spectral data for structural elucidation?

- Methodological Answer : Discrepancies in NMR splitting patterns or unexpected peaks may arise from rotamers or impurities. Use 2D NMR (COSY, NOESY) to confirm connectivity. For example, NOE correlations between methoxy protons and adjacent aromatic protons in 5-Bromo-2-methoxypyridine derivatives validate substitution patterns . X-ray crystallography provides definitive structural proof, as seen in studies of related pyridine N-oxides .

Q. What strategies optimize yield in multi-step syntheses involving halogenated intermediates?

- Methodological Answer : Intermediate trapping (e.g., quenching with Na2S2O3 after bromination) minimizes side reactions. For analogs like 5-Bromo-2-chloro-4-methylpyridine, stepwise functionalization (bromination → methoxylation) with protecting groups (e.g., TMS for amines) improves yield . Monitor reaction progress via in-situ techniques (e.g., FTIR for carbonyl intermediates) .

Q. How to assess the electronic effects of substituents on reactivity in medicinal chemistry applications?

- Methodological Answer : Hammett substituent constants (σ) quantify electron-withdrawing/donating effects. For example, the methoxy group (σ = –0.27) increases electron density, enhancing nucleophilic aromatic substitution rates. Electrochemical methods (cyclic voltammetry) measure redox potentials of brominated pyridines to predict stability in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.